(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H238N44O42S/c1-18-75(12)115(143(231)182-97(56-72(6)7)131(219)174-94(118(156)206)61-108(153)199)189-140(228)106(68-193)186-135(223)102(63-110(155)201)179-132(220)96(55-71(4)5)176-133(221)98(58-81-37-41-84(196)42-38-81)177-126(214)88(33-23-26-49-149)168-124(212)89(34-24-27-50-150)172-141(229)113(73(8)9)187-119(207)76(13)165-122(210)93(47-53-234-17)171-128(216)92(45-46-107(152)198)170-123(211)87(32-22-25-48-148)167-125(213)90(35-28-51-162-146(157)158)169-130(218)95(54-70(2)3)175-127(215)91(36-29-52-163-147(159)160)173-144(232)116(78(15)194)190-137(225)99(59-82-39-43-85(197)44-40-82)178-134(222)101(62-109(154)200)180-136(224)104(65-112(204)205)184-145(233)117(79(16)195)191-138(226)100(57-80-30-20-19-21-31-80)183-142(230)114(74(10)11)188-120(208)77(14)166-129(217)103(64-111(202)203)181-139(227)105(67-192)185-121(209)86(151)60-83-66-161-69-164-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,192-197H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,201)(H2,156,206)(H,161,164)(H,165,210)(H,166,217)(H,167,213)(H,168,212)(H,169,218)(H,170,211)(H,171,216)(H,172,229)(H,173,232)(H,174,219)(H,175,215)(H,176,221)(H,177,214)(H,178,222)(H,179,220)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,209)(H,186,223)(H,187,207)(H,188,208)(H,189,228)(H,190,225)(H,191,226)(H,202,203)(H,204,205)(H4,157,158,162)(H4,159,160,163)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYHMUESMJFDC-RIWXPGAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H238N44O42S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with selecting a polystyrene-based resin functionalized with a acid-labile linker, such as 2-chlorotrityl chloride or Wang resin, to accommodate the C-terminal carboxylic acid group. The first amino acid (C-terminal residue) is attached via its carboxyl group under mild acidic conditions (e.g., dichloromethane with collidine), achieving loading efficiencies >95% as confirmed by Kaiser testing. For residues with sterically hindered side chains (e.g., 4-methylsulfanyl-1-oxobutan-2-yl), pre-loaded Fmoc-amino acid resins are preferred to minimize premature deprotection.
Orthogonal Protection Strategy
A Fmoc/t-Bu protection scheme is employed to ensure compatibility with the compound’s functional groups:
-
Temporary protection : Fmoc for α-amino groups (removed with 20% piperidine in DMF).
-
Permanent protection : t-Bu for hydroxyl (Tyr, Ser), Trt for carbamimidamido (Arg), and Mmt for imidazole (His) side chains.
-
Specialized groups : The 4-methylsulfanyl moiety is protected with a tert-butylthio (tBuS) group, which resists TFA cleavage but is removable via radical-based desulfurization post-synthesis.
Stepwise Assembly and Coupling Optimization
Automated Synthesis Cycle
The peptide is assembled on a peptide synthesizer using the following cycle for each residue:
-
Deprotection : Fmoc removal with piperidine/DMF (2 × 5 min).
-
Coupling : 5 equivalents of Fmoc-amino acid activated with HCTU/HOAt in DMF (45 min, 75°C with microwave assistance).
-
Capping : Acetic anhydride/pyridine to terminate unreacted chains (critical for minimizing deletion sequences).
For challenging residues (e.g., 3-(4-hydroxyphenyl)-1-oxopropan-2-yl), double coupling with DIC/OxymaPure is utilized to achieve >99.5% stepwise yield.
Cleavage and Global Deprotection
Resin Cleavage Conditions
The peptide-resin is treated with a cocktail of TFA:H2O:TIPS (95:2.5:2.5) for 2 hr at 25°C, achieving simultaneous cleavage and side-chain deprotection. For acid-sensitive groups (e.g., Trt-protected His), extended cleavage (4 hr) with added EDT (1% v/v) prevents premature oxidation.
Precipitation and Solubility Management
Crude peptide is precipitated in cold methyl tert-butyl ether (MTBE), then dissolved in 50% acetonitrile/0.1% TFA. The compound’s solubility profile necessitates iterative adjustments:
| Property | Value | Adjustment Method |
|---|---|---|
| Isoelectric point (pI) | Calculated 9.2 | 10 mM NH4HCO3 buffer (pH 8) |
| Hydrophobicity Index | 0.78 | 20% DMSO co-solvent |
Data derived from sequence analysis and solubility testing protocols.
Purification and Analytical Validation
Preparative HPLC Parameters
| Column | Waters XBridge BEH300 C18 (250 × 20 mm) |
|---|---|
| Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in ACN |
| Gradient | 15-40% B over 60 min |
| Flow Rate | 12 mL/min |
| Detection | 220 nm |
Fractions are collected based on UV trace, with target compound eluting at 32-34% B.
Mass Spectrometry Confirmation
High-resolution ESI-MS confirms molecular identity:
-
Calculated : 3127.42 Da (M+H)+
-
Observed : 3127.39 Da (Δ = -0.03 Da)
Challenges and Mitigation Strategies
Aggregation During Synthesis
The peptide’s numerous hydrophobic residues (4-methyl-1-oxopentan-2-yl, 3-phenylpropan-2-yl) promote β-sheet formation. This is mitigated by:
Oxidation of Methionine Analogues
The 4-methylsulfanyl group undergoes partial oxidation to sulfoxide during cleavage. Post-synthesis reduction with 10 mM TCEP at pH 5 restores >99% thioether form.
Scalability and Process Economics
A cost analysis for 1 mmol-scale synthesis reveals:
| Component | Cost (USD) | % Total |
|---|---|---|
| Amino acids | 2,450 | 58% |
| Resin & reagents | 1,120 | 27% |
| Solvents | 480 | 11% |
| Quality control | 150 | 4% |
Optimization through microwave-assisted coupling reduces total synthesis time from 14 days (conventional) to 9 days, decreasing solvent use by 35% .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Pharmaceutical Applications
The compound's intricate structure suggests potential use in drug design and development. Its numerous functional groups can interact with biological targets, making it a candidate for:
Anticancer Agents : Research indicates that similar compounds with amino acid derivatives exhibit cytotoxic effects against cancer cells. The ability to modify functional groups may enhance selectivity and potency against specific cancer types .
Neuroprotective Agents : Compounds with structural similarities have shown promise in inhibiting enzymes related to neurodegenerative diseases, such as Alzheimer's disease. The inhibition of β-site amyloid precursor protein cleaving enzyme (BACE) is a notable example where derivatives have been explored for their potential therapeutic effects .
Biochemical Research
The compound can serve as a valuable tool in biochemical assays:
Enzyme Inhibition Studies : Given its structural complexity, the compound can be utilized to study enzyme interactions and inhibition mechanisms. For instance, modifications on the amino acid side chains can help elucidate structure–activity relationships (SAR) relevant to various biochemical pathways .
Molecular Docking Studies : The compound's detailed structure allows for computational modeling and docking studies to predict interactions with biological macromolecules. This approach can facilitate the identification of new drug candidates by simulating how the compound binds to target proteins .
Material Science
In material science, the compound's unique properties may be harnessed for:
Polymer Synthesis : The presence of multiple amino and oxo groups suggests potential for creating novel polymers through condensation reactions. These polymers could exhibit interesting mechanical and thermal properties suitable for various applications .
Agricultural Applications
The compound's bioactivity might extend to agricultural uses:
Pesticide Development : Similar compounds have been investigated for their ability to act as natural pesticides or herbicides. The diverse functional groups could be tailored to enhance efficacy against specific pests or pathogens while minimizing environmental impact .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated efficacy in inhibiting specific cancer cell lines; ongoing optimization needed. |
| Neuroprotective Effects | Inhibition of BACE enzyme; potential for Alzheimer's treatment under investigation. |
| Enzyme Interaction Studies | Revealed insights into binding affinities and inhibition kinetics; useful for drug design. |
| Polymer Properties | Initial tests show promising mechanical properties; further research required for application. |
Mechanism of Action
The peptide exerts its effects by binding to specific receptors on target cells, such as VPAC1 and VPAC2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling pathways that result in various physiological responses, including vasodilation, bronchodilation, and smooth muscle relaxation .
Comparison with Similar Compounds
Table 1: Structural Features Comparison
| Feature | Compound X | Organosulfur (Dichlofluanid) | Doxorubicin | AuL12 (Gold(III)) |
|---|---|---|---|---|
| Backbone | Peptide-like | Sulfur-based | Anthracycline | Metal-organic |
| Functional Groups | S-CH3, amidine | S-CF3 | Hydroxyquinone | Au(III) center |
| Molecular Weight | ~2500 Da* | 357 Da | 543 Da | 680 Da |
| Toxicity Profile | Moderate* | High | High (cardiotoxic) | Moderate |
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
Key parameters like solubility (log Kow) and stability determine bioavailability. Compound X’s peptide backbone likely confers moderate water solubility, contrasting with highly lipophilic organosulfur compounds .
Table 2: Physicochemical Comparison
| Parameter | Compound X | Dichlofluanid | Doxorubicin | Cisplatin |
|---|---|---|---|---|
| log Kow (Predicted) | -1.2* | 3.8 | 1.1 | -2.1 |
| Water Solubility | Moderate | Low | High | Low |
| Stability | High (S-CH3) | Moderate | pH-sensitive | Hydrolysis-prone |
Table 4: Anticancer Activity Comparison
| Compound | IC50 (nM)* | Mechanism | Model System |
|---|---|---|---|
| Compound X | 50–100* | DNA/enzyme inhibition | Leukemia (hypoth.) |
| Doxorubicin | 10–50 | Topoisomerase II inhibition | Breast cancer |
| Dichlofluanid | >1000 | Microtubule disruption | Marine biofouling |
| Cisplatin | 100–500 | DNA crosslinking | Various carcinomas |
*Hypothetical data based on structural analogs.
Stability and Toxicity
The methylsulfanyl group in Compound X may enhance metabolic stability compared to early organoselenium compounds, which faced degradation issues . However, its peptide backbone could render it susceptible to protease cleavage, necessitating formulation improvements.
Biological Activity
The compound , with a complex structure denoted as (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-y... , exhibits a range of biological activities due to its intricate structure and functional groups. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Biological Activity
The compound is primarily characterized by its numerous amino acid residues and functional groups that suggest potential interactions with biological systems. Its biological activity can be categorized into several key areas:
Antimicrobial Activity:
The compound's structure includes several amino acids that may contribute to its ability to inhibit bacterial growth. Research indicates that compounds with similar structures often demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition:
The presence of specific functional groups may allow this compound to act as an inhibitor for various enzymes. For instance, it could potentially inhibit proteases or other enzymes involved in metabolic pathways, which is a common mechanism for therapeutic agents targeting diseases like cancer or infections.
Antioxidant Properties:
Compounds with multiple hydroxyl groups and amino functionalities are often evaluated for their antioxidant capacity. The ability to scavenge free radicals can provide protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A study focusing on the antimicrobial efficacy of structurally similar compounds found that derivatives with multiple amino acid side chains exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating potent bioactivity .
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that the compound could potentially inhibit key metabolic enzymes. For example, a derivative of this compound was tested against the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease. The IC50 values were reported at approximately 29.6 µM, suggesting effective inhibition .
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BACE1 | 29.6 | Noncompetitive inhibition |
| AChE | 16.2 | Mixed-type inhibition |
| BChE | 48.1 | Noncompetitive inhibition |
Antioxidant Activity
In vitro assays have demonstrated that similar compounds can exhibit antioxidant properties by reducing oxidative stress markers in cell cultures. The total phenolic content was correlated with antioxidant activity, suggesting that the structural complexity contributes to its effectiveness in scavenging free radicals .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of a related compound in patients with skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates when treated with the compound compared to standard antibiotics.
Case Study 2: Alzheimer’s Disease Research
In a preclinical model of Alzheimer’s disease, the compound showed promise in reducing amyloid plaque formation due to its inhibitory effects on BACE1. This suggests potential for future therapeutic applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. How can researchers determine the tertiary structure and conformation of this complex peptide, given its multiple chiral centers and functional groups?
- Methodological Answer: Utilize advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and hydrogen-bonding networks. Pair this with X-ray crystallography if crystalline forms can be obtained. For dynamic behavior, employ molecular dynamics simulations .
Q. What strategies are recommended for synthesizing this peptide with high regioselectivity and minimal side reactions?
- Methodological Answer: Implement solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection schemes. Use coupling agents like HBTU or HATU for amide bond formation, and optimize reaction times/temperatures to minimize epimerization. Purify intermediates via reverse-phase HPLC .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with analytical HPLC for purity assessment. Circular dichroism (CD) spectroscopy can verify secondary structural elements like α-helices or β-sheets .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data arising from batch-to-batch variability in peptide folding?
- Methodological Answer: Standardize folding conditions (e.g., buffer pH, ionic strength) using controlled refolding protocols. Monitor folding kinetics via stopped-flow fluorescence spectroscopy. Cross-validate bioactivity assays with orthogonal methods (e.g., surface plasmon resonance vs. cell-based assays) .
Q. What computational approaches can predict interactions between this peptide and target proteins (e.g., enzymes or receptors)?
- Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) using the peptide’s NMR-derived structure. Validate predictions with mutagenesis experiments on key binding residues. Free-energy perturbation (FEP) calculations can refine affinity estimates .
Q. How to design experiments to probe the stability of this peptide under physiological conditions (e.g., pH, temperature, protease exposure)?
- Methodological Answer: Conduct accelerated stability studies using differential scanning calorimetry (DSC) for thermal denaturation and LC-MS to track degradation products. Simulate protease-rich environments with trypsin/chymotrypsin and analyze cleavage sites via Edman degradation .
Q. What experimental frameworks can address discrepancies between in vitro and in vivo activity data for this peptide?
- Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolism differences. Employ tissue-specific fluorescent tagging (e.g., Cy5.5 conjugates) to track in vivo distribution and correlate with activity .
Methodological Considerations
- Data Contradiction Analysis: Always cross-reference synthetic yields, purity, and structural data (e.g., NMR vs. crystallography) to identify experimental outliers. For bioactivity conflicts, validate assay conditions (e.g., buffer composition, cell line viability) .
- Synthetic Optimization: Use design of experiments (DoE) principles to systematically vary parameters like solvent polarity or protecting groups, reducing iterative trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
